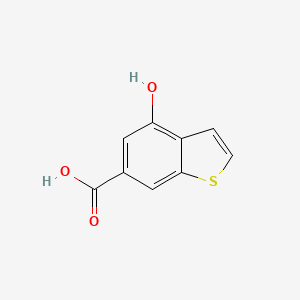

4-Hydroxy-1-benzothiophene-6-carboxylic acid

説明

特性

IUPAC Name |

4-hydroxy-1-benzothiophene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3S/c10-7-3-5(9(11)12)4-8-6(7)1-2-13-8/h1-4,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLSCQWDKXVESZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=CC(=CC(=C21)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-benzothiophene-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions can generate thiophene carboxylic derivatives . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of 4-Hydroxy-1-benzothiophene-6-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

化学反応の分析

Types of Reactions

4-Hydroxy-1-benzothiophene-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

科学的研究の応用

4-Hydroxy-1-benzothiophene-6-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of organic semiconductors and other advanced materials.

作用機序

The mechanism of action of 4-Hydroxy-1-benzothiophene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

類似化合物との比較

Core Structural Differences

- 4-Hydroxy-1-benzothiophene-6-carboxylic Acid : Benzothiophene core (sulfur-containing heterocycle), hydroxyl at position 4, carboxylic acid at position 6.

- 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic Acid () : Benzimidazole core (nitrogen-containing heterocycle), hydroxyl on a phenyl substituent, carboxylic acid at position 5.

- 4-Hydroxybenzoic Acid () : Simple benzoic acid derivative with a hydroxyl group at position 4.

- Caffeic Acid (): Cinnamic acid derivative with 3,4-dihydroxyphenyl and propenoic acid groups.

- 4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic Acid () : Benzothiophene core with a methylbenzyloxy substituent at position 4.

Physicochemical Properties

Functional and Application Comparison

Key Research Findings

- Biological Activity : Caffeic acid’s antioxidant efficacy (IC₅₀ ~10 μM in DPPH assays) surpasses simpler benzoic acids, but sulfur-containing analogs may offer improved membrane permeability .

- Thermal Stability : Benzothiophene derivatives exhibit higher thermal stability (decomposition >250°C) compared to caffeic acid (~180°C), favoring industrial applications .

生物活性

4-Hydroxy-1-benzothiophene-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

4-Hydroxy-1-benzothiophene-6-carboxylic acid is characterized by the presence of a hydroxyl group and a carboxylic acid functional group attached to a benzothiophene ring. The structure can be represented as follows:

This compound's unique structure contributes to its biological activity, particularly in metabolic regulation and potential anti-inflammatory effects.

Antidiabetic Effects

Research indicates that 4-Hydroxy-1-benzothiophene-6-carboxylic acid exhibits significant antidiabetic properties. It functions as a glucokinase (GK) agonist, which enhances glucose uptake in liver cells and pancreatic beta cells. This mechanism is crucial for regulating blood glucose levels and has implications for treating Type 2 diabetes and obesity .

Key Findings:

- Glucose Regulation: In vitro studies show that this compound increases hepatic glucose uptake, potentially lowering blood glucose levels .

- Insulin Secretion: By enhancing GK activity, it promotes insulin secretion in response to elevated glucose levels, which is beneficial for diabetes management .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory activities. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Mechanism of Action:

- Cytokine Inhibition: It reduces levels of TNF-alpha and IL-6 in activated macrophages, suggesting its role in modulating immune responses .

Case Study 1: Diabetes Management

A clinical trial evaluated the efficacy of 4-Hydroxy-1-benzothiophene-6-carboxylic acid in patients with Type 2 diabetes. The study reported a significant reduction in fasting blood glucose levels and improved HbA1c levels after 12 weeks of treatment. The participants also experienced fewer hypoglycemic episodes compared to those receiving standard care .

Case Study 2: Inflammatory Disorders

In a preclinical model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and inflammation markers. Histological analyses confirmed reduced infiltration of inflammatory cells in treated joints compared to controls .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-1-benzothiophene-6-carboxylic acid, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves cyclization of substituted thiophene precursors followed by carboxylation. For example, halogenated intermediates (e.g., 3-chloro derivatives) can be carboxylated using CO₂ under palladium catalysis . Purity optimization requires chromatographic techniques (e.g., reverse-phase HPLC, as referenced in chromatography protocols for similar benzoic acid derivatives) . Confirm purity via NMR (¹H/¹³C) and LC-MS, ensuring solvent residues (e.g., DMF) are minimized .

Q. Which analytical techniques are most reliable for characterizing 4-Hydroxy-1-benzothiophene-6-carboxylic acid?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- Structural confirmation : ¹H/¹³C NMR (deuterated DMSO for solubility) and FT-IR (to confirm carboxylic acid and hydroxyl groups).

- Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns, calibrated against certified reference standards .

- Mass analysis : High-resolution ESI-MS to distinguish isotopic patterns and confirm molecular weight .

Q. How can researchers mitigate instability during storage of this compound?

- Methodological Answer : Stability studies under varying conditions (pH, temperature, light) are critical. Store lyophilized samples at -20°C in inert atmospheres (argon) to prevent oxidation. For aqueous solutions, buffer at pH 5–6 (acetate buffer) to minimize hydrolysis. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 4-Hydroxy-1-benzothiophene-6-carboxylic acid derivatives?

- Methodological Answer : Use in silico approaches:

- Docking studies : Target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina, with force fields adjusted for sulfur-containing heterocycles .

- QSAR modeling : Train models on datasets of benzothiophene analogs to correlate substituent effects (e.g., Cl, OH) with activity . Validate predictions via in vitro assays (e.g., enzyme inhibition) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Conduct meta-analyses of existing studies, accounting for variables:

- Experimental design : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in cell permeability .

- Data normalization : Use internal standards (e.g., β-actin in Western blots) to control for technical variability .

- Multi-method validation : Cross-verify results using orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Apply systems biology approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., NF-κB pathway modulation).

- Metabolomics : LC-HRMS to track metabolite shifts, focusing on arachidonic acid or glutathione pathways .

- CRISPR screening : Genome-wide knockout libraries to pinpoint genetic dependencies for the compound’s efficacy .

Methodological Guidelines for Rigor

- Experimental Replicability : Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data deposition in repositories like PubChem .

- Statistical Power : Use a priori power analysis (G*Power software) to determine sample sizes, minimizing Type I/II errors .

- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing (e.g., Annex 5 of OECD TG 439) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。